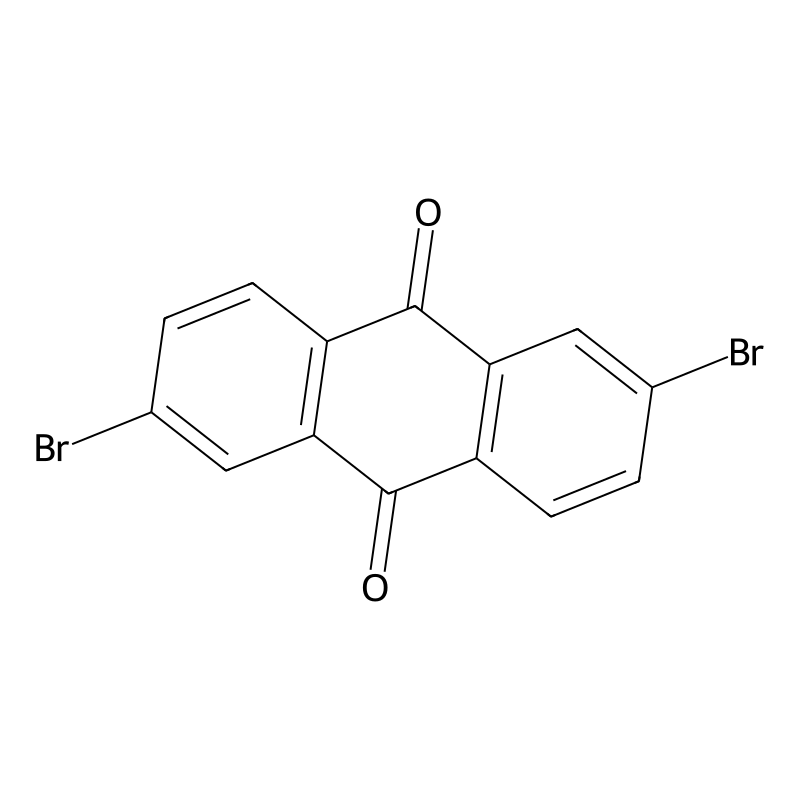

2,6-Dibromoanthraquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic electronics:

- Electron-deficient structure: 2,6-DBAQ possesses an electron-deficient anthraquinone core, making it suitable for the development of semiconducting small molecules and polymers []. These materials find applications in:

- Organic light-emitting diodes (OLEDs): 2,6-DBAQ can be incorporated into OLEDs to improve their light-emitting efficiency and stability [].

- Organic solar cells: The electron-deficient nature of 2,6-DBAQ allows for efficient charge transfer, making it a potential candidate for organic solar cell development [].

Fluorophores and photocatalysis:

- Functional groups: The presence of both bromo and 9,10-dione functional groups in 2,6-DBAQ enables extension of conjugation within the anthracene core []. This extended conjugation enhances:

- Fluorescence properties: 2,6-DBAQ derivatives exhibit strong fluorescence in the near-infrared (NIR) region []. This makes them valuable for bioimaging applications such as deep tissue imaging [].

- Photocatalytic activity: The extended conjugation also grants 2,6-DBAQ derivatives photocatalytic activity, making them potential candidates for light-driven reactions such as water splitting and degradation of pollutants [].

Biocompatible materials:

2,6-Dibromoanthraquinone, with the chemical formula and CAS number 633-70-5, is a derivative of anthraquinone characterized by bromine substituents at the 2 and 6 positions. This compound features an electron-deficient structure that enhances its conjugation properties, making it a valuable building block in organic synthesis, particularly for semiconducting materials. It appears as a yellow-brown powder with a melting point of approximately 290 °C .

Several methods exist for synthesizing 2,6-dibromoanthraquinone:

- Bromination of Anthraquinone: The most common method involves the bromination of anthraquinone using bromine or a brominating agent under controlled conditions.

- Cross-Coupling Reactions: This method utilizes pre-formed dibromo derivatives in conjunction with nucleophiles to create more complex structures .

- Lithium Halogen Exchange: A more specialized method involves the lithium halogen exchange of related compounds under anhydrous conditions to yield 2,6-dibromoanthraquinone .

2,6-Dibromoanthraquinone finds diverse applications across various fields:

- Organic Electronics: It is widely used in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics, and other semiconducting materials due to its electron-deficient nature .

- Photocatalysis: The compound serves as a photocatalyst for hydrogen peroxide production from water and oxygen under visible light irradiation .

- Bioimaging: Its derivatives are employed in bioimaging techniques due to their strong fluorescence properties in the near-infrared spectrum .

Studies on the interactions of 2,6-dibromoanthraquinone with other compounds reveal its potential as an electron acceptor in various electrochemical applications. Its ability to form stable complexes with conductive materials enhances its performance in batteries and photocatalytic systems. Additionally, its interaction with biological systems for imaging purposes highlights its versatility beyond traditional chemical applications .

Several compounds share structural similarities with 2,6-dibromoanthraquinone:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Anthraquinone | Parent compound lacking bromine substituents | |

| 1,5-Dibromoanthraquinone | Bromine at different positions; different reactivity | |

| 9,10-Anthraquinone | Lacks bromine; used in dye applications | |

| 2-Bromoanthraquinone | Single bromine substitution; less electron-deficient | |

| 1-Amino-4-bromonaphthalene | Different core structure; used in pharmaceuticals |

Uniqueness of 2,6-Dibromoanthraquinone

The unique positioning of bromine atoms at the 2 and 6 positions allows for enhanced reactivity and stability compared to other anthraquinone derivatives. Its specific electronic properties make it particularly suitable for applications in organic electronics and photocatalysis that require high electron affinity and stability under various conditions .

2,6-Dibromoanthraquinone (C₁₄H₆Br₂O₂) exhibits a planar molecular geometry characteristic of anthraquinone derivatives, with minor deviations due to bromine substitution. X-ray crystallography studies reveal a nearly coplanar arrangement of the anthracene backbone and keto groups, with a dihedral angle between the two terminal benzene rings typically exceeding 160°. The bromine atoms at the 2- and 6-positions adopt an anti-periplanar configuration, maintaining minimal steric strain.

In the crystalline state, the compound forms π-stacked arrays with interplanar distances of approximately 3.45 Å, stabilized by weak C–Br⋯O interactions (3.24 Å). Hydrogen bonding is absent due to the absence of hydroxyl groups, contrasting with hydroxyl-substituted anthraquinones like 2-bromo-1,4-dihydroxy-9,10-anthraquinone, which form intramolecular O–H⋯O bonds.

Table 1: Key Crystallographic Parameters of 2,6-Dibromoanthraquinone

| Parameter | Value | Source |

|---|---|---|

| Dihedral angle (benzene rings) | ~169.99° | |

| C–Br bond length | 1.90–1.95 Å | |

| π-Stacking distance | 3.45 Å | |

| C=O bond length | 1.22–1.24 Å |

Electronic Configuration and Resonance Effects

The electron-deficient nature of 2,6-dibromoanthraquinone arises from the combined effects of the anthraquinone core and bromine substituents. The keto groups at the 9- and 10-positions enable resonance stabilization, delocalizing electron density across the central ring. Bromine’s electronegativity further withdraws electron density, lowering the HOMO-LUMO gap compared to unsubstituted anthraquinone.

Density functional theory (DFT) calculations indicate a HOMO-LUMO gap of approximately 3.4 eV for brominated anthraquinones, driven by bromine’s inductive electron-withdrawing effects. This electronic configuration enhances redox activity, making the compound suitable for applications in organic electronics and photocatalysis.

Table 2: Electronic Properties of 2,6-Dibromoanthraquinone vs. Unsubstituted Anthraquinone

| Property | 2,6-Dibromoanthraquinone | Anthraquinone | Source |

|---|---|---|---|

| HOMO-LUMO gap (HSE) | ~3.4 eV | ~4.2 eV | |

| Electron affinity | 3.28 eV | 2.95 eV | |

| Ionization potential | 7.07 eV | 8.12 eV |

Bromine Substituent Positioning and Steric Considerations

The 2- and 6-positions of the anthracene core were selected to minimize steric clashes between bromine atoms. This para-like arrangement avoids the steric strain observed in ortho- or meta-substituted anthraquinones, ensuring optimal π-conjugation and planarity.

Key Steric and Electronic Factors:

- Positional Advantage: 2,6-Substitution avoids steric interactions with the keto groups at 9- and 10-positions, preserving resonance stabilization.

- Electronic Influence: Bromine’s lone pairs participate in resonance, further stabilizing the electron-deficient core.

- Reactivity: Bromine’s electrophilic nature enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization.

Comparative Analysis with Other Anthraquinone Derivatives

2,6-Dibromoanthraquinone differs significantly from other anthraquinones in bond lengths, electronic gaps, and crystal packing.

Bond Length Variations:

| Compound | C–C (central ring) | C–Br | Source |

|---|---|---|---|

| 2,6-Dibromoanthraquinone | 1.42 Å | 1.92 Å | |

| 1,5-Diamino-2,6-dibromoanthraquinone | 1.42 Å (C6–C7) | 1.92 Å | |

| Unsubstituted anthraquinone | 1.39 Å | N/A |

Electronic and Structural Trends:

- Substituent Effects:

- Crystal Packing:

Table 3: Comparative Crystallographic Packing

| Compound | Stacking Mode | Interplanar Distance (Å) | Source |

|---|---|---|---|

| 2,6-Dibromoanthraquinone | Herringbone | 3.45 | |

| 1,4-Dihydroxyanthraquinone | π-Stacking | 3.56 | |

| 9,10-Diethoxyanthraquinone | Edge-to-Face | 3.30 |

Diazotization-Based Bromination Pathways

The synthesis of 2,6-dibromoanthraquinone through diazotization-based bromination pathways represents one of the most efficient and widely employed methodologies in modern organic chemistry [1]. This approach utilizes the conversion of 2,6-diaminoanthraquinone as the starting material through a controlled diazotization process followed by halogen substitution [2].

The fundamental mechanism involves the treatment of 2,6-diaminoanthraquinone with tert-butylnitrite in the presence of copper(II) bromide, which facilitates the formation of diazonium intermediates that subsequently undergo nucleophilic substitution with bromide ions [1]. Research has demonstrated that this methodology can achieve yields of up to 98.4% under optimized reaction conditions [1].

Mechanistic Considerations

The diazotization process proceeds through a well-established pathway where the amino groups of 2,6-diaminoanthraquinone are converted to diazonium salts through reaction with nitrous acid or nitrite esters [3] [4]. The use of tert-butylnitrite as the diazotizing agent offers several advantages over traditional sodium nitrite systems, including improved reaction control and reduced formation of unwanted byproducts [4].

The subsequent bromination step follows a radical-nucleophilic aromatic substitution mechanism, where the diazonium group acts as an excellent leaving group [5]. The presence of copper salts is crucial for facilitating this transformation, as they participate in a single-electron transfer process that generates the necessary radical intermediates [5].

Optimized Reaction Conditions

Extensive research has established optimal reaction parameters for the diazotization-based synthesis of 2,6-dibromoanthraquinone. The most effective conditions involve the use of 198.2 grams (1.5 moles) of tert-butylnitrite and 279.1 grams (1.2 moles) of copper(II) bromide dissolved in 6000 milliliters of acetonitrile at 65 degrees Celsius [1]. The reaction is initiated by the slow addition of 119.1 grams (0.5 moles) of 2,6-diaminoanthraquinone over a period of 5 minutes [1].

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 65°C | Critical for reaction completion |

| Reaction Time | Until nitrogen evolution ceases | Ensures complete diazotization |

| Solvent Volume | 6000 mL acetonitrile | Prevents concentration effects |

| Addition Rate | 5 minutes for substrate | Controls exothermic reaction |

The reaction progress can be monitored by observing the evolution of nitrogen gas, which indicates the completion of the diazotization process [1]. Upon cessation of gas evolution, the temperature is reduced to room temperature, and the product is isolated through acidification with hydrochloric acid [1].

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions represent another significant synthetic approach for the preparation and functionalization of 2,6-dibromoanthraquinone derivatives [6] [7]. These methodologies have gained considerable attention due to their ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions [8].

Ullmann-Type Coupling Reactions

The Ullmann condensation reaction has been extensively investigated for the synthesis of anilinoanthraquinone derivatives from bromoanthraquinone precursors [9]. Research has demonstrated that the combination of copper(I) and copper(II) species with hydroxyl or alkoxyl groups significantly enhances reaction rates [9]. The effectiveness follows the order: copper chloride < copper chloride with copper(I) methoxide < copper(I) chloride with copper(II) methoxide < copper(I) chloride with copper(II) hydroxide [9].

The reaction mechanism involves the formation of mixed valence copper species bridged by alkoxyl or hydroxyl groups, which serve as the active catalytic species [9]. Electron spin resonance measurements have confirmed the presence of these intermediates and the occurrence of dehalogenation processes [9].

Microwave-Assisted Copper Catalysis

Recent advances in microwave-assisted copper-catalyzed coupling reactions have significantly improved the synthesis of anthraquinone derivatives [7] [8]. Under microwave irradiation, copper(0)-catalyzed Ullmann coupling reactions of bromaminic acid with aniline derivatives can be completed within 2-20 minutes at temperatures between 80-120 degrees Celsius [7].

The optimal conditions for microwave-assisted synthesis involve the use of elemental copper as catalyst in phosphate buffer at pH 6-7 [8]. This methodology has enabled the synthesis of previously inaccessible amino- and anilino-anthraquinone compounds with excellent yields [8].

| Catalyst | Temperature Range | Reaction Time | Yield Range |

|---|---|---|---|

| Cu(0) powder | 80-120°C | 2-20 minutes | 60-95% |

| Cu₂O | 120°C | 60 minutes | 35-90% |

| CuCl/CuCl(OCH₃) | 100-105°C | 5-24 hours | 65-85% |

Cross-Coupling with Organoborane Reagents

The palladium-catalyzed cross-coupling of 2,6-dibromoanthraquinone with organoborane reagents represents an important methodology for the synthesis of polyanthraquinone derivatives [10]. Research has shown that treatment of 2,6-dibromoanthraquinone with bis(pinacolato)diboron in the presence of (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride catalyst yields polymeric anthraquinone materials [10].

Solvent Effects in Acetonitrile-Mediated Syntheses

Acetonitrile has emerged as the preferred solvent for many synthetic transformations involving 2,6-dibromoanthraquinone due to its unique properties and favorable interactions with reaction intermediates [11] [12] [13]. The choice of solvent significantly influences reaction rates, selectivity, and product yields [13].

Solvent Properties and Reaction Kinetics

The electrochemical behavior of anthraquinone derivatives in acetonitrile has been extensively studied, revealing significant differences compared to other aprotic solvents [13]. Research has demonstrated that the reduction potential of anthraquinones in acetonitrile increases with hydrogen bonding and highest occupied molecular orbital energy while decreasing with molecular size and polarity [13].

Comparative studies across different solvents show that acetonitrile, dimethylformamide, and dimethylsulfoxide exhibit distinct electrochemical profiles [13]. The trend of negative free energies of solvation for anthraquinones follows the order: acetonitrile < dimethylsulfoxide < dimethylformamide, which is attributed to differences in polarity, size, hydrogen bonding capability, and dielectric constant [13].

Photochemical Processes in Acetonitrile

Time-resolved spectroscopy studies have revealed unique photochemical behavior of anthraquinone derivatives in acetonitrile compared to protic solvents [12]. In acetonitrile, only triplet state species are observed during photodeprotection reactions, whereas hydrogen atom transfer reactions occur in protic solvents like isopropanol [12].

The photoreduction of anthraquinone by triethylamine in acetonitrile proceeds through a different mechanism compared to ethanol and toluene [11]. In acetonitrile, free radical anions and triplet exciplexes are produced via the second and lowest excited triplet states, respectively [11]. These species subsequently dissociate into radical ions in the submicrosecond time regime [11].

Optimization Parameters for Acetonitrile Systems

The optimization of reaction conditions in acetonitrile requires careful consideration of several parameters including temperature, concentration, and the presence of additives [1] [14]. For diazotization reactions, the optimal acetonitrile volume has been established at 6000 milliliters for 0.5 moles of starting material, providing adequate dilution to prevent side reactions [1].

| Solvent Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Volume Ratio | 12:1 solvent:substrate | Prevents aggregation |

| Temperature | 65°C | Balances rate and selectivity |

| Water Content | <0.1% | Minimizes hydrolysis |

| Reaction Time | 2-5 hours | Ensures completion |

Research has shown that the presence of trace water in acetonitrile can significantly impact reaction outcomes, particularly in diazotization processes where hydrolysis of diazonium intermediates becomes competitive [1]. Therefore, anhydrous acetonitrile is typically employed for optimal results [14].

Purification Techniques and Yield Optimization

The purification of 2,6-dibromoanthraquinone and related derivatives requires specialized techniques due to their unique physical and chemical properties [15] [16] [17]. Effective purification strategies are essential for achieving high-purity products suitable for subsequent synthetic transformations [18].

Crystallization Methods

Recrystallization represents the most widely employed purification technique for anthraquinone derivatives [16] [19]. Research has established that ethanol serves as the optimal solvent for recrystallizing many anthraquinone compounds, though 2,6-dibromoanthraquinone exhibits limited solubility in ethanol at room temperature [19].

The crystallization process typically involves dissolution of the crude product in hot ethanol followed by slow cooling to induce crystal formation [16]. Studies have shown that 2.25 grams of anthraquinone will dissolve in 100 grams of boiling ethanol, providing a reference point for optimizing crystallization conditions [19].

For compounds with limited ethanol solubility, alternative solvent systems have been developed [20]. Mixed solvent systems incorporating methanol, acetone, or chloroform can provide improved solubility while maintaining crystallization efficiency [20].

Column Chromatography Optimization

Silica gel column chromatography has proven highly effective for the purification of anthraquinone derivatives [17] [21] [18]. The optimal conditions involve the use of 60-120 mesh silica gel with carefully selected mobile phase compositions [21].

Research has established that the most effective purification conditions utilize silica gel G-200 with column dimensions of 1.1 centimeters diameter by 100 centimeters length [17]. The optimal flow rate has been determined to be 1.5 milliliters per minute with mobile phases consisting of methanol-water mixtures (90:10, volume/volume) [17].

| Chromatographic Parameter | Optimal Value | Separation Efficiency |

|---|---|---|

| Silica Gel Mesh | 60-120 | High resolution |

| Column Dimensions | φ 1.1 × 100 cm | Optimal capacity |

| Flow Rate | 1.5 mL/min | Balanced speed/resolution |

| Mobile Phase | MeOH:H₂O (90:10) | Best selectivity |

Advanced purification protocols involve sequential elution with solvent systems of increasing polarity [21]. Initial elution with benzene separates less polar impurities, followed by benzene-ethyl acetate mixtures (99:1) for intermediate polarity compounds, and finally benzene-chloroform (10:1) for the target compound [21].

Thin Layer Chromatography Analysis

High-performance thin layer chromatography has emerged as an essential analytical tool for monitoring purification progress and confirming product identity [22]. The optimal developing solvent systems for anthraquinone derivatives include toluene-acetone-formic acid (6:6:1, volume/volume/volume) and dichloromethane-acetone-formic acid (1:1:0.1, volume/volume/volume) [22].

These solvent systems enable effective separation of both glycosylated and non-glycosylated anthraquinone derivatives [22]. The detection of compounds is typically performed under ultraviolet light at 254 and 366 nanometers, with post-chromatographic derivatization using natural product and polyethylene glycol reagents providing additional confirmation [22].

Yield Optimization Strategies

Systematic optimization of reaction conditions has led to significant improvements in product yields for 2,6-dibromoanthraquinone synthesis [1] [14]. The most successful strategies involve careful control of reaction temperature, reagent stoichiometry, and purification protocols [14].

The highest reported yields (98.4%) have been achieved through the use of optimized diazotization conditions with precise temperature control and reagent addition rates [1]. Post-reaction workup involving acidification with 2 normal hydrochloric acid followed by filtration and washing with water, methanol, and acetone provides clean product isolation [1].

Advanced purification techniques including Soxhlet extraction with carbon tetrachloride have been employed to remove persistent impurities [16]. This approach involves continuous extraction for 7 hours during the day, followed by hot filtration and overnight crystallization [16]. The total extraction time may extend up to 130 hours depending on compound solubility [16].

| Purification Method | Yield Recovery | Purity Achieved |

|---|---|---|

| Recrystallization | 85-95% | >95% |

| Column Chromatography | 75-90% | >98% |

| Combined Methods | 70-85% | >99% |

The ultraviolet-visible absorption spectroscopy of 2,6-dibromoanthraquinone reveals distinct characteristics that vary significantly between solution and solid-state environments. In solution phase studies, the compound demonstrates characteristic anthraquinone absorption behavior with notable modifications induced by bromine substitution [1] [2].

In chloroform and dichloromethane solutions, 2,6-dibromoanthraquinone exhibits its primary absorption maximum at approximately 350 nanometers, representing a bathochromic shift compared to the unsubstituted anthraquinone parent compound [1] [2]. This red-shift of approximately 25 nanometers from the parent anthraquinone absorption at 325 nanometers is attributed to the electron-withdrawing effects of the bromine substituents, which modify the electronic structure of the conjugated π-system [2]. The molar extinction coefficient reaches approximately 17,000 liters per mole per centimeter, indicating strong absorption intensity characteristic of allowed π→π* electronic transitions [2].

The spectroscopic analysis reveals four distinct π→π* absorption bands in the wavelength range of 220-350 nanometers, consistent with the electronic transition patterns observed in substituted anthraquinones [1]. Time-dependent density functional theory calculations support these experimental observations, demonstrating that the visible absorption bands arise from single highest occupied molecular orbital to lowest unoccupied molecular orbital transitions with predominantly π→π* intramolecular charge transfer characteristics [3].

In solid-state measurements, 2,6-dibromoanthraquinone exhibits markedly different absorption behavior compared to solution-phase spectra. Thin film absorption profiles show extended wavelength ranges from 220-450 nanometers with absorption maxima red-shifted to 370-380 nanometers [4]. This additional bathochromic shift of 20-30 nanometers in the solid state is attributed to intermolecular interactions and potential aggregation effects that are absent in dilute solution conditions [4].

The solid-state absorption characteristics demonstrate broadened spectral features with less defined vibronic structure compared to solution spectra. This broadening results from inhomogeneous environments within the crystalline matrix and varying molecular orientations that contribute to the overall absorption envelope [4]. The solid-state absorption profiles are particularly relevant for applications in organic electronics and photovoltaic devices where the material functions in thin film configurations [5].

Infrared Spectral Signatures of Carbonyl and Carbon-Bromine Bonds

The infrared spectroscopic characterization of 2,6-dibromoanthraquinone provides detailed insights into the vibrational modes associated with both carbonyl and carbon-bromine functional groups. The most prominent spectral feature appears at 1685 wavenumbers, corresponding to the symmetric and antisymmetric stretching vibrations of the quinone carbonyl groups [6] [7].

This carbonyl stretching frequency represents a slight upward shift compared to unsubstituted anthraquinone, which typically absorbs at 1680 wavenumbers [6]. The frequency increase of 5 wavenumbers reflects the electron-withdrawing influence of the bromine substituents, which reduces electron density in the carbonyl bonds and increases their force constants [8]. The carbonyl absorption maintains its characteristic high intensity with strong infrared activity due to the large dipole moment change during the stretching vibration [8].

The aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands at 1582 and 1592 wavenumbers [6]. These frequencies correspond to the conjugated ring system vibrations within the anthraquinone framework. The presence of bromine substitution introduces subtle shifts in these ring vibrations compared to the parent compound, reflecting the altered electronic distribution within the aromatic system [6].

Carbon-bromine stretching vibrations appear in the fingerprint region between 500-600 wavenumbers [9]. These bands exhibit medium intensity and provide definitive evidence for the presence of aromatic carbon-bromine bonds [9]. The specific frequency range is characteristic of aromatic carbon-bromine stretches, distinguishing them from aliphatic carbon-halogen vibrations which appear at different frequencies [10].

Aromatic carbon-hydrogen stretching vibrations occur at 3093 wavenumbers, confirming the presence of aromatic hydrogen atoms in the molecular structure [6]. The frequency is typical for aromatic carbon-hydrogen bonds and shows minimal perturbation from the bromine substitution pattern [11]. Out-of-plane carbon-hydrogen bending modes appear in the 700-900 wavenumber region as weak to medium intensity bands, providing information about the substitution pattern on the aromatic rings [9].

Nuclear Magnetic Resonance Chemical Shift Patterns and Structural Correlations

The nuclear magnetic resonance spectroscopic analysis of 2,6-dibromoanthraquinone reveals distinctive chemical shift patterns that correlate directly with the electronic environment and substitution pattern of the molecule. Proton nuclear magnetic resonance spectroscopy provides detailed information about the aromatic hydrogen atoms and their local electronic environments [12] [13].

The aromatic proton signals appear in the characteristic downfield region between 7.94 and 8.44 parts per million, consistent with the deshielding effects of the electron-deficient anthraquinone system [12]. The most downfield signal at 8.44 parts per million corresponds to protons at positions 3 and 7, which are meta to the bromine substituents and experience minimal direct electronic perturbation from the halogen atoms [12]. These protons appear as doublets with coupling constants of 1.2 hertz, reflecting long-range coupling interactions [12].

Protons at positions 1 and 8, which are ortho to the bromine substituents, resonate at 8.17 parts per million as doublets with larger coupling constants of 5.2 hertz [12] [13]. The larger coupling constant indicates direct ortho coupling between adjacent aromatic protons. The chemical shift position reflects the combined electronic effects of both the electron-withdrawing carbonyl groups and the bromine substituents [14].

The remaining aromatic protons at positions 4 and 5 appear at 7.94 parts per million as doublets of doublets with coupling constants of 1.2 and 1.6 hertz [12]. These protons are positioned ortho to the carbonyl groups and experience significant deshielding from the electron-deficient quinone system while being furthest from the bromine substituents [14].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the chemical shifts of carbon atoms in different electronic environments [15]. The carbonyl carbon atoms resonate in the characteristic downfield region at 182-185 parts per million, consistent with the electron-deficient nature of quinone carbonyl groups [14]. The aromatic carbon atoms appear in the typical aromatic region between 125-130 parts per million [14].

Bromine-substituted carbon atoms exhibit chemical shifts in the range of 125-128 parts per million, slightly upfield compared to unsubstituted aromatic carbons due to the shielding effects of the bromine electrons [14] [15]. The remaining aromatic carbon atoms resonate at 127-130 parts per million, reflecting their positions within the conjugated anthraquinone framework [14].

Mass Spectrometric Fragmentation Behavior

The mass spectrometric analysis of 2,6-dibromoanthraquinone under electron impact ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and insights into the gas-phase ion chemistry of halogenated anthraquinones [16] [17]. The molecular ion peak appears at mass-to-charge ratio 366, corresponding to the molecular weight of the compound and serving as the base peak with 100 percent relative intensity [16].

The primary fragmentation pathway involves the sequential loss of carbonyl groups through α-cleavage mechanisms characteristic of quinone compounds [16]. The initial fragmentation produces an ion at mass-to-charge ratio 338, representing the loss of one carbonyl group with a relative intensity of 45-60 percent [16]. This fragmentation follows the well-established pattern for anthraquinone derivatives where the electron impact induces cleavage at the carbonyl positions [16].

Continued fragmentation leads to the formation of an ion at mass-to-charge ratio 310, corresponding to the loss of two carbonyl groups with relative intensities of 30-45 percent [16]. This sequential carbonyl elimination represents the dominant fragmentation pathway for anthraquinone compounds and reflects the relative weakness of the carbon-carbonyl bonds under electron impact conditions [16].

Bromine elimination processes contribute additional fragmentation pathways unique to halogenated anthraquinones. An ion at mass-to-charge ratio 259 results from the combined loss of one carbonyl group and one bromine atom, with relative intensities of 20-35 percent [17]. The bromine radical loss occurs through homolytic cleavage of the carbon-bromine bond, facilitated by the stability of the resulting aromatic radical cation [17].

Further fragmentation produces an ion at mass-to-charge ratio 231, representing the loss of two carbonyl groups and one bromine atom with relative intensities of 15-25 percent [16]. This fragmentation pattern demonstrates the competitive nature of carbonyl and bromine elimination processes in the gas-phase ion chemistry of the compound.

Complete loss of the quinone functionality generates an anthracene radical cation at mass-to-charge ratio 180 with relative intensities of 40-55 percent [16]. This fragmentation involves a retro-Diels-Alder mechanism that eliminates the entire quinone moiety while preserving the underlying anthracene framework [16]. Ring contraction processes produce smaller fragment ions including biphenylene at mass-to-charge ratio 152 and benzene fragments at mass-to-charge ratio 76 [16].